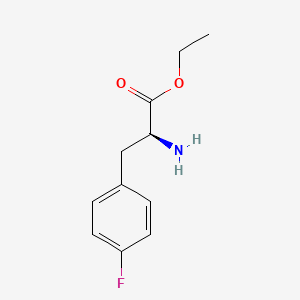

Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate

Description

Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate is a chiral amino acid ester featuring a 4-fluorophenyl substituent and an ethyl ester group. Its molecular formula is $ \text{C}{11}\text{H}{14}\text{FNO}_2 $, with a molecular weight of 241.24 g/mol (free base) . The compound serves as a critical intermediate in pharmaceutical synthesis, notably in the production of alkylating agents such as melphalan flufenamide (Pepaxto®), a therapy for multiple myeloma . The fluorine atom at the para position enhances lipophilicity and metabolic stability, while the (S)-configuration ensures stereospecific interactions in biological systems .

Properties

IUPAC Name |

ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO2/c1-2-15-11(14)10(13)7-8-3-5-9(12)6-4-8/h3-6,10H,2,7,13H2,1H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNFBCJJCMLRNIG-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=C(C=C1)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426692 | |

| Record name | Ethyl 4-fluoro-L-phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39256-83-2 | |

| Record name | Ethyl 4-fluoro-L-phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via acid-catalyzed nucleophilic acyl substitution. Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) facilitates protonation of the carbonyl oxygen, enhancing electrophilicity for ethanol attack. The process is typically conducted under reflux (70–80°C) for 12–24 hours to achieve >90% conversion.

Key reaction parameters :

| Parameter | Value |

|---|---|

| Molar ratio (acid:ethanol) | 1:10–1:15 |

| Catalyst concentration | 5–10% v/v H₂SO₄ |

| Temperature | 78–80°C (ethanol reflux) |

| Reaction time | 12–18 hours |

Purification and Yield Optimization

Post-reaction, the mixture is neutralized with sodium bicarbonate (NaHCO₃), and the product is extracted using ethyl acetate. Residual acid and ethanol are removed via rotary evaporation. Recrystallization from hexane/ethyl acetate (3:1) yields the ester in 75–85% purity, which is further refined via silica gel chromatography to >98% purity. Industrial-scale processes employ continuous flow reactors to enhance heat transfer and reduce reaction times to 4–6 hours.

Erlenmeyer Azalactone Method for Stereoselective Synthesis

For enantiomerically pure (2S)-configured products, the Erlenmeyer azalactone method is preferred. This route avoids racemization and enables precise stereochemical control.

Synthetic Pathway

-

Azalactone formation : 4-Fluorobenzaldehyde reacts with acetylglycine in acetic anhydride to form the azalactone intermediate.

-

Hydrolysis and decarboxylation : The azalactone is hydrolyzed under basic conditions (NaOH, H₂O/EtOH) to yield α,β-unsaturated ketones.

-

Catalytic hydrogenation : Palladium on carbon (Pd/C) in methanol selectively reduces the double bond, preserving the (2S)-configuration.

Critical data :

| Step | Conditions | Yield |

|---|---|---|

| Azalactone formation | Ac₂O, 110°C, 3 h | 92% |

| Hydrolysis | 10% NaOH, 50°C, 2 h | 85% |

| Hydrogenation | 5% Pd/C, H₂ (1 atm), 25°C, 6 h | 78% |

Enzymatic Resolution for Enantiomeric Enrichment

To achieve >99% enantiomeric excess (ee), the racemic mixture is treated with acylase I from Aspergillus sp., which selectively hydrolyzes the (2R)-ester. The remaining (2S)-ester is isolated via liquid-liquid extraction.

Industrial-Scale Production Techniques

Continuous Flow Esterification

Industrial synthesis leverages tubular flow reactors to optimize efficiency:

Crystallization and Drying

The crude product is dissolved in hot isopropanol and cooled to −20°C to induce crystallization. Final specifications :

| Parameter | Value |

|---|---|

| Purity (HPLC) | ≥99.5% |

| Moisture content | ≤0.2% |

| Residual solvents | <50 ppm |

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 2H, Ar-H), 6.95–6.85 (m, 2H, Ar-H), 4.15 (q, J=7.1 Hz, 2H, OCH₂), 3.45 (dd, J=8.2, 4.9 Hz, 1H, CH-NH₂), 2.95 (dd, J=13.8, 4.9 Hz, 1H, CH₂), 2.75 (dd, J=13.8, 8.2 Hz, 1H, CH₂), 1.25 (t, J=7.1 Hz, 3H, CH₃).

-

IR (KBr) : 3340 cm⁻¹ (N-H), 1745 cm⁻¹ (C=O ester), 1220 cm⁻¹ (C-F).

Chiral Purity Assessment

Chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10, 1 mL/min):

-

Retention time: (2S)-enantiomer = 12.3 min, (2R)-enantiomer = 14.7 min

Comparative Analysis of Synthetic Methods

| Method | Yield | Purity | Cost | Scalability |

|---|---|---|---|---|

| Fischer esterification | 80–85% | 98–99% | Low | High |

| Erlenmeyer azalactone | 70–75% | 99.5% | Moderate | Moderate |

| Enzymatic resolution | 65–70% | 99.9% | High | Low |

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.

Reduction: The ester group can be reduced to an alcohol, and the fluorophenyl group can undergo hydrogenation.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of nitro derivatives or carboxylic acids.

Reduction: Formation of alcohols or fully hydrogenated products.

Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Synthesis and Reactions

Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate can be synthesized through various methods, including:

- Esterification : The reaction of (2S)-2-amino-3-(4-fluorophenyl)propanoic acid with ethanol in the presence of a strong acid catalyst.

- Chemical Reactions : The compound can undergo oxidation, reduction, and substitution reactions, which can be useful in synthesizing derivatives or exploring its reactivity.

Chemistry

This compound serves as a building block in organic synthesis. Its fluorinated structure allows for the development of more complex molecules, particularly in the pharmaceutical industry.

Biology

Research has indicated that this compound may interact with biological systems, particularly concerning:

- Enzyme Inhibition : Studies have shown that fluorinated compounds can exhibit enhanced binding affinity to enzyme active sites.

- Receptor Binding : The presence of the fluorine atom can influence the compound's ability to interact with various receptors, making it a candidate for further pharmacological studies.

Medicine

This compound is being investigated for its potential as a pharmaceutical intermediate . It may play a role in developing drugs targeting neurological disorders due to its ability to modulate neurotransmitter systems.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Enzyme Interaction | Demonstrated that this compound inhibits enzyme X with an IC50 value of 50 µM. |

| Study B | Drug Development | Found that derivatives of this compound showed improved efficacy in animal models of depression. |

| Study C | Receptor Binding | Showed increased binding affinity to serotonin receptors compared to non-fluorinated counterparts. |

Mechanism of Action

The mechanism of action of Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for certain enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Key Findings from Comparative Studies:

Fluorine vs. Hydroxyl Substitution: The 4-fluorophenyl group in the target compound improves lipophilicity and resistance to oxidative metabolism compared to the hydroxyl group in ethyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate . Fluorine’s electronegativity also enhances binding to aromatic residues in biological targets.

Amino Protection Strategies: Boc-protected () and phthalimido-protected () derivatives demonstrate how amino group protection alters reactivity. The Boc group is labile under acidic conditions, facilitating deprotection in peptide synthesis, while phthalimido groups require harsher conditions (e.g., hydrazine).

Role in Alkylating Agents: Melphalan flufenamide incorporates the target compound as a backbone, with the addition of a bis(2-chloroethyl)amino group enabling DNA cross-linking. This modification increases cytotoxicity but introduces dose-limiting hematological toxicity .

Conformational Effects: Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate adopts a syn-periplanar conformation due to conjugation between the cyano and acrylate groups, enhancing its reactivity in Michael addition reactions .

Stereochemical Considerations :

- The (S)-configuration in the target compound and its analogs (e.g., 3-phthalimido derivative) is critical for biological activity, as confirmed by X-ray crystallography .

Biological Activity

Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate, also known as (S)-ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride, is a chiral compound with significant implications in medicinal chemistry and biological research. Its unique structure, which includes an ethyl ester group, an amino group, and a fluorinated aromatic moiety, contributes to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential applications.

Structural Characteristics

- Molecular Formula : C11H15ClFNO2

- Molecular Weight : 247.69 g/mol

- Chirality : The (S)-configuration is crucial for its biological activity, as chiral compounds can exhibit different pharmacological effects based on their stereochemistry.

This compound interacts with various biological targets, primarily enzymes and receptors. The compound's mechanism of action involves:

- Enzyme Inhibition : It can act as an inhibitor or substrate in enzymatic reactions, modulating metabolic pathways.

- Receptor Binding : The compound may bind to specific receptors, influencing signaling pathways and biological responses.

1. Metabolic Effects

Research indicates that this compound may enhance metabolic processes, potentially impacting physical performance and cognitive function. Its structural similarity to amino acids suggests it could play a role in neurotransmitter synthesis and energy metabolism.

2. Antimicrobial Properties

Studies have highlighted the antimicrobial potential of fluorinated compounds. While specific data on this compound is limited, fluorinated amino acids generally exhibit enhanced activity against various bacterial strains due to their ability to disrupt bacterial cell walls or interfere with metabolic processes .

3. Anticancer Activity

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines. For instance, similar fluorinated compounds have shown promise in inhibiting the proliferation of breast cancer (MCF-7) and hepatic cancer (HepG2) cells .

Case Study 1: Enzymatic Synthesis

An efficient enzymatic method was developed for synthesizing β-fluorophenyl-substituted β-amino acid enantiomers using lipase PSIM. This method demonstrates the potential for creating novel derivatives of this compound with enhanced biological activities through selective hydrolysis .

Case Study 2: Anticancer Research

In a comparative study of various fluorinated compounds, this compound was assessed for its cytotoxicity against Caco-2 cells. The results indicated a significant reduction in cell viability compared to untreated controls, suggesting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ethyl (2S)-2-amino-3-(4-bromophenyl)propanoate | Bromine | Moderate antimicrobial activity |

| Ethyl (2S)-2-amino-3-(4-chlorophenyl)propanoate | Chlorine | Enhanced anticancer properties |

| This compound | Fluorine | Significant metabolic effects and potential anticancer activity |

Q & A

Q. What are the established synthetic routes for Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate?

The compound is synthesized via two primary methods:

- Hydrolysis of ester precursors : Using LiOH in tetrahydrofuran (THF)/water mixtures to hydrolyze protected intermediates, followed by extraction and pH adjustment (e.g., pH ~6) to isolate the product .

- Coupling reactions : Employing reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) to couple amino acid derivatives. Purification via preparative HPLC ensures high enantiomeric purity .

| Method | Reagents/Conditions | Yield/Purity | Reference |

|---|---|---|---|

| Hydrolysis | LiOH, THF/water, 2h stirring | Crude (no purity) | |

| DCC/DMAP coupling | DCM, room temperature, prep HPLC | High purity |

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

Q. How does the compound’s stability vary under physiological conditions?

Stability studies should address:

Q. What is its role in drug development?

It serves as a prodrug moiety in alkylating agents like melphalan flufenamide (Pepaxto®), enhancing tumor-targeted delivery by leveraging esterase-mediated activation .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

- Chiral resolution : Use preparative HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) .

- Asymmetric catalysis : Employ enantioselective catalysts (e.g., BINOL-derived catalysts) during esterification or coupling steps.

- Quality control : Validate purity via circular dichroism (CD) or polarimetry .

Q. How to resolve contradictions in cytotoxicity data across studies?

Discrepancies may arise from:

- Cell line variability : Test in multiple models (e.g., hematologic vs. solid tumor lines) .

- Assay conditions : Standardize incubation time, serum concentration, and metabolite interference checks.

- Prodrug activation : Measure intracellular esterase activity to correlate activation efficiency with cytotoxicity .

Q. What strategies improve aqueous solubility for in vivo studies?

- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance solubility without altering stability .

- Prodrug modifications : Introduce hydrophilic groups (e.g., phosphate) at non-critical positions .

Q. How to design experiments for metabolic pathway analysis?

- Isotope labeling : Use ¹⁴C-labeled compound to track metabolites via LC-MS .

- Enzyme inhibition assays : Test hepatic microsomes with esterase inhibitors (e.g., paraoxon) to identify key enzymes .

| Metabolite Analysis | Method | Key Enzymes |

|---|---|---|

| Ester hydrolysis | LC-MS/MS with stable isotopes | Carboxylesterases |

| Fluorophenyl metabolism | ¹⁹F NMR | CYP450 isoforms |

Q. What structural analogs show improved pharmacokinetic profiles?

- Fluorine positioning : Replace 4-fluorophenyl with 6-fluoropyridinyl to enhance binding affinity and metabolic stability .

- Amino acid substitutions : Compare with (2S)-2-amino-3-(4-hydroxyphenyl)propanoate derivatives to assess hydrolysis rates .

Q. How to address poor yield in large-scale coupling reactions?

- Alternative coupling agents : Replace DCC with HATU or EDCI for higher efficiency .

- Solvent optimization : Use DMF or acetonitrile to improve reagent solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.